molecular formula C18H17NO4 B6430291 N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide CAS No. 2097863-53-9

N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B6430291
CAS No.: 2097863-53-9
M. Wt: 311.3 g/mol
InChI Key: PATWMYAAUKVFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide (hereafter referred to as BMA) is a synthetic compound that has been used in a variety of scientific research applications. BMA has been found to have a unique mechanism of action and biochemical and physiological effects.

Scientific Research Applications

BMA has been used in a variety of scientific research applications, including studies of its mechanism of action and biochemical and physiological effects. BMA has also been used in studies to investigate the effects of various drugs on the nervous system, as well as to study the effects of various hormones on the body. Additionally, BMA has been used in studies to investigate the effects of various environmental toxins on the body.

Mechanism of Action

BMA is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a type of glutamate receptor that is involved in a variety of physiological processes, including learning and memory, neuronal plasticity, and pain perception. BMA binds to the NMDA receptor and prevents it from being activated. This prevents the receptor from transmitting signals to the cells, which can lead to a variety of effects, depending on the type of cells affected.
Biochemical and Physiological Effects
BMA has been found to have a variety of biochemical and physiological effects. For example, BMA has been found to inhibit the release of neurotransmitters, such as glutamate and dopamine, from neurons. This can lead to a decrease in the activity of neurons, which can lead to a variety of effects, such as decreased alertness, fatigue, and decreased cognitive performance. Additionally, BMA has been found to have anti-inflammatory effects, which can be beneficial in the treatment of various diseases, such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMA in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, BMA is relatively non-toxic, making it safe to use in laboratory experiments. However, one of the main limitations of using BMA in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for research on BMA. For example, further research could be conducted to investigate the effects of BMA on other types of receptors, such as serotonin and GABA receptors. Additionally, further research could be conducted to investigate the effects of BMA on other physiological processes, such as cardiovascular function and metabolism. Finally, further research could be conducted to investigate the potential therapeutic applications of BMA, such as its use as a treatment for various diseases.

Synthesis Methods

BMA can be synthesized in a two-step process. The first step involves the reaction of 2,2'-bifuran-5-ylmethyl bromide with 2-methylphenoxyacetic acid in the presence of anhydrous potassium carbonate. This reaction produces 2,2'-bifuran-5-ylmethyl-2-methylphenoxyacetate. The second step involves the reaction of 2,2'-bifuran-5-ylmethyl-2-methylphenoxyacetate with methylmagnesium iodide, which produces BMA.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-13-5-2-3-6-15(13)22-12-18(20)19-11-14-8-9-17(23-14)16-7-4-10-21-16/h2-10H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATWMYAAUKVFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.